molecular formula C14H13BrO2 B7859442 2-Bromobenzyl-(3-methoxyphenyl)ether

2-Bromobenzyl-(3-methoxyphenyl)ether

Cat. No.: B7859442
M. Wt: 293.15 g/mol
InChI Key: NFWSSHSKMNDNBW-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(3-methoxyphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with bromine at the 2-position and a 3-methoxyphenyl group attached via an ether linkage. The bromine atom and methoxy group confer unique reactivity and physicochemical properties, influencing solubility, stability, and environmental behavior .

Properties

IUPAC Name

1-bromo-2-[(3-methoxyphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-6-4-7-13(9-12)17-10-11-5-2-3-8-14(11)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWSSHSKMNDNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromobenzyl-(3-methoxyphenyl)ether is a compound of growing interest in medicinal chemistry, particularly due to its notable biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H15_{15}BrO
  • Molecular Weight : 305.19 g/mol

The presence of the bromine atom and the methoxy group significantly influences its chemical reactivity and biological activity. The structural arrangement enhances its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit antiproliferative activity against several cancer cell lines, including:

  • SMMC-7721 (liver cancer) : IC50_{50} = 88 nM
  • MCF-7 (breast cancer) : IC50_{50} = 30 nM
  • MDA-MB-231 (triple-negative breast cancer) : IC50_{50} = 25 nM

These values indicate that this compound is significantly more effective than many existing chemotherapeutic agents.

The compound primarily inhibits telomerase activity , an enzyme crucial for cellular aging and cancer progression. By targeting telomerase, it disrupts the proliferation of cancer cells while sparing normal cells, as evidenced by its higher IC50_{50} value in normal human hepatocyte cells (IC50_{50} = 10 μM), indicating lower toxicity.

Data Table: Biological Activity Summary

Cell LineIC50_{50} Value (nM)Notes
SMMC-772188Liver cancer
MCF-730Breast cancer
MDA-MB-23125Triple-negative breast cancer
Normal Hepatocytes10,000Low toxicity at higher concentrations

Case Studies and Research Findings

  • In Vivo Studies :
    In xenograft models, administration of the compound resulted in a significant reduction in tumor growth compared to control groups. This suggests potential for clinical application in treating specific cancers.
  • Mechanistic Studies :
    In vitro assays demonstrated that this compound interacts with key enzymes involved in cancer pathways, particularly those related to apoptosis and cell cycle regulation.
  • Comparative Analysis :
    A comparative study with structurally similar compounds revealed that the unique arrangement of bromine and methoxy groups in this compound contributes to its superior biological activity. For instance, compounds lacking these substituents exhibited significantly lower antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-Bromobenzyl-(3-methoxyphenyl)ether, highlighting molecular properties, substituents, and applications derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Applications/Notes References
This compound C₁₄H₁₃BrO₂* ~301.16* 2-bromobenzyl, 3-methoxyphenyl Inferred: Potential use in medicinal chemistry and agrochemical synthesis.
2-Bromobenzyl-(4-tert-butylphenyl)ether C₁₇H₁₉BrO 319.24 2-bromobenzyl, 4-tert-butyl Pharmaceutical intermediate; >99% purity available; used in fine chemical synthesis.
2-Bromobenzyl-(4-isopropylphenyl)ether C₁₆H₁₇BrO 305.21 2-bromobenzyl, 4-isopropyl Supplier-listed; structural analog for R&D applications.
2-Bromobenzyl-(3,4-dichlorophenyl)ether C₁₃H₉BrCl₂O 340.02 2-bromobenzyl, 3,4-dichloro Discontinued; halogen-rich structure suggests pesticidal or flame-retardant potential.
2-Bromodiphenyl ether (BDE-1) C₁₂H₉BrO 249.10 2-bromo, phenyl ether Environmental pollutant; listed as a Priority Pollutant under Clean Water Act.
4-Bromophenyl phenyl ether (BDE-3) C₁₂H₉BrO 249.10 4-bromo, phenyl ether Regulated due to environmental persistence; used in flame retardants.

Key Findings:

Substituent Effects on Applications :

  • Bulkier Groups (e.g., tert-butyl) : Enhance lipophilicity and stability, making compounds like 2-Bromobenzyl-(4-tert-butylphenyl)ether suitable for pharmaceutical intermediates .
  • Electron-Withdrawing Groups (e.g., Cl, Br) : Increase reactivity in cross-coupling reactions but may raise environmental concerns due to persistence .
  • Methoxy Groups : Improve solubility in polar solvents and modulate electronic effects for targeted synthesis .

Environmental and Regulatory Considerations :

  • Simpler brominated diphenyl ethers (e.g., BDE-1, BDE-3) are regulated pollutants due to bioaccumulation and toxicity, whereas benzyl-substituted analogs may exhibit different degradation pathways .
  • Halogenated ethers with chlorine or bromine (e.g., 2-Bromobenzyl-(3,4-dichlorophenyl)ether) are often discontinued or restricted, reflecting stricter regulatory oversight .

Synthetic Utility :

  • Benzyl-substituted ethers are favored in medicinal chemistry for their modular synthesis and adaptability in creating bioactive molecules .
  • Discontinued compounds (e.g., 2-Bromobenzyl-(4-n-butylphenyl)ether) highlight market shifts toward safer or more efficient alternatives .

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